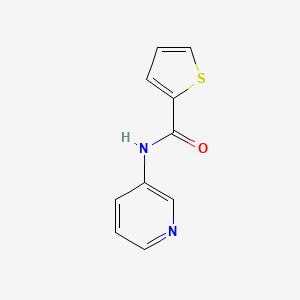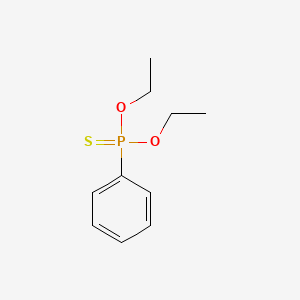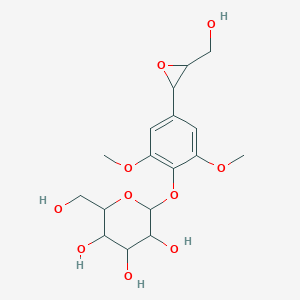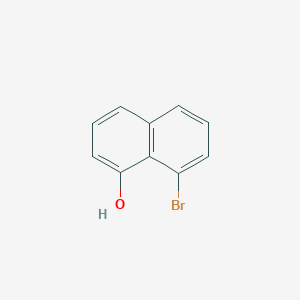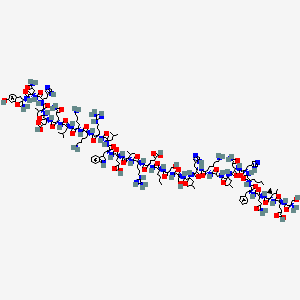
Hpth, nle(8,18)-tyr(34)-
描述
The compound “Hpth, nle(8,18)-tyr(34)-” is a synthetic analogue of human parathyroid hormone. This compound is designed to mimic the biological activity of the natural hormone, which plays a crucial role in regulating calcium and phosphate metabolism in the body. The modifications at positions 8, 18, and 34 enhance its stability and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “Hpth, nle(8,18)-tyr(34)-” involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The key steps include:
Coupling Reactions: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cocktail of TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound involves recombinant DNA technology. The gene encoding the modified parathyroid hormone is inserted into an expression vector and introduced into a host organism, typically Escherichia coli. The host cells produce the peptide, which is then purified using techniques like cation exchange chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC) .
化学反应分析
Types of Reactions
“Hpth, nle(8,18)-tyr(34)-” undergoes various chemical reactions, including:
Oxidation: The methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogues with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products
The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogues with altered amino acid sequences .
科学研究应用
“Hpth, nle(8,18)-tyr(34)-” has several scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification techniques.
Biology: Investigated for its role in calcium and phosphate metabolism.
Medicine: Explored as a potential therapeutic agent for conditions like osteoporosis and hypoparathyroidism.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用机制
The compound exerts its effects by binding to the parathyroid hormone receptor on target cells. This binding activates the cyclic adenosine monophosphate (cAMP) signaling pathway, leading to increased calcium reabsorption in the kidneys, enhanced calcium release from bones, and increased intestinal calcium absorption. These actions collectively help maintain calcium homeostasis in the body .
相似化合物的比较
Similar Compounds
Human Parathyroid Hormone (1-34): The natural form of the hormone.
Teriparatide: A recombinant form of parathyroid hormone used clinically.
Parathyroid Hormone-related Peptide (1-34): A peptide with similar biological activity.
Uniqueness
“Hpth, nle(8,18)-tyr(34)-” is unique due to its enhanced stability and biological activity compared to the natural hormone. The modifications at positions 8, 18, and 34 confer resistance to enzymatic degradation and improve receptor binding affinity, making it a promising candidate for therapeutic applications .
属性
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C177H279N53O48/c1-17-20-38-107(208-171(274)131(84-232)227-172(275)132(85-233)226-162(265)122(68-92(10)11)217-165(268)125(72-99-79-191-86-198-99)220-148(251)106(41-27-30-60-178)201-137(239)82-197-147(250)119(65-89(4)5)214-169(272)129(76-136(185)238)223-166(269)126(73-100-80-192-87-199-100)221-152(255)108(39-21-18-2)206-163(266)123(70-96-35-23-22-24-36-96)218-156(259)114(51-56-134(183)236)212-175(278)144(95(16)19-3)230-159(262)117(54-59-140(244)245)202-146(249)104(181)83-231)149(252)209-115(52-57-138(240)241)154(257)205-112(45-34-64-195-177(189)190)158(261)228-142(93(12)13)173(276)211-116(53-58-139(242)243)157(260)219-124(71-98-78-196-105-40-26-25-37-103(98)105)164(267)216-121(67-91(8)9)160(263)207-111(44-33-63-194-176(187)188)151(254)203-109(42-28-31-61-179)150(253)204-110(43-29-32-62-180)153(256)215-120(66-90(6)7)161(264)210-113(50-55-133(182)235)155(258)224-130(77-141(246)247)170(273)229-143(94(14)15)174(277)225-127(74-101-81-193-88-200-101)167(270)222-128(75-135(184)237)168(271)213-118(145(186)248)69-97-46-48-102(234)49-47-97/h22-26,35-37,40,46-49,78-81,86-95,104,106-132,142-144,196,231-234H,17-21,27-34,38-39,41-45,50-77,82-85,178-181H2,1-16H3,(H2,182,235)(H2,183,236)(H2,184,237)(H2,185,238)(H2,186,248)(H,191,198)(H,192,199)(H,193,200)(H,197,250)(H,201,239)(H,202,249)(H,203,254)(H,204,253)(H,205,257)(H,206,266)(H,207,263)(H,208,274)(H,209,252)(H,210,264)(H,211,276)(H,212,278)(H,213,271)(H,214,272)(H,215,256)(H,216,267)(H,217,268)(H,218,259)(H,219,260)(H,220,251)(H,221,255)(H,222,270)(H,223,269)(H,224,258)(H,225,277)(H,226,265)(H,227,275)(H,228,261)(H,229,273)(H,230,262)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H4,187,188,194)(H4,189,190,195)/t95-,104-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,142-,143-,144-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFKWMGAEFGZJF-GJYCXHNGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C177H279N53O48 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3917 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64297-16-1 | |
| Record name | Parathyroid hormone (3-34) amide, Nle(8,18)-Nle(34)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064297161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



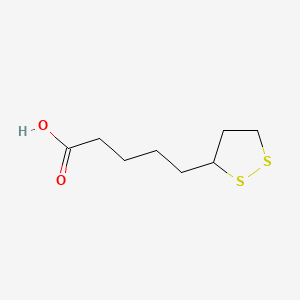




![2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3029318.png)
